Pentanediamide

描述

Contextualization within Amide Chemistry

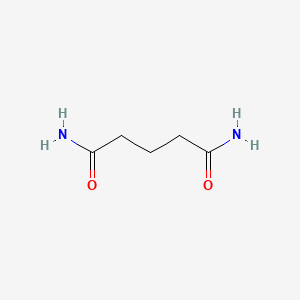

Pentanediamide is classified as a diamide (B1670390), an organic compound featuring two amide functional groups. allen.in An amide group consists of a carbonyl group (C=O) bonded to a nitrogen atom. allen.intutorchase.com The presence of the carbonyl group significantly influences the chemical properties of the nitrogen atom, making amides much weaker bases than their amine counterparts due to the electron-withdrawing nature of the carbonyl group. allen.intutorchase.com This characteristic also imparts a high degree of stability to the amide bond, a feature crucial in many biological and synthetic polymers. tutorchase.com

The fundamental structure of this compound is derived from glutaric acid (pentanedioic acid), where both carboxylic acid groups are converted to primary amides. chemsrc.comnih.gov This places it within the broader family of dicarboxamides. The ability of the amide groups to participate in strong intermolecular hydrogen bonding results in higher melting and boiling points compared to analogous compounds of similar molecular weight. tutorchase.com

Overview of this compound Structural Diversity

The basic this compound structure, with the chemical formula C₅H₁₀N₂O₂, serves as a scaffold for a wide array of derivatives. nih.gov This structural diversity arises from substitutions at various positions on the molecule:

N-Substituted Derivatives: The hydrogen atoms on the amide nitrogens can be replaced by various alkyl or aryl groups. This N-substitution is a common strategy to modify the compound's physical and chemical properties, such as solubility and reactivity. academie-sciences.fr Examples include N,N'-di(pentan-3-yl)this compound and glutaric acid bisdimethylamide. vulcanchem.comnih.gov

Carbon-Backbone Substitution: The central pentane (B18724) chain can be substituted with different functional groups. For instance, research has been conducted on derivatives like 2-((3-(2-furanyl)-1-oxo-2-propenyl)amino)-N,N,N',N'-tetramethyl-pentanediamide, which incorporates furan (B31954) and propenyl groups, leading to a more complex molecule with potential for varied chemical interactions. ontosight.ai

Cyclic Derivatives: Intramolecular reactions can lead to the formation of cyclic structures. For example, the dehydration of the monoamide of glutaric acid (glutaramic acid) can form glutarimide (B196013) (piperidine-2,6-dione), a heterocyclic compound that serves as a core component in several pharmacologically active agents. wikipedia.org

This inherent structural variability allows for the creation of a vast library of this compound-based molecules with tailored properties. nih.gov

Scope and Significance of Advanced this compound Research

Advanced research into this compound and its derivatives spans several scientific disciplines, highlighting its versatility as a chemical building block.

Polymer Chemistry: A significant area of research is the use of this compound precursors, such as 1,5-pentanediamine, as monomers for the synthesis of bio-based polyamides. acs.orgrsc.orgresearchgate.net These polyamides, like PA5X, are being developed as sustainable alternatives to traditional petroleum-based polymers, with applications in engineering plastics and fibers. researchgate.net The properties of these polymers, such as thermal stability and water absorption, can be fine-tuned by copolymerization with other monomers. researchgate.net

Organic Synthesis: The this compound scaffold is utilized as a versatile intermediate in the synthesis of more complex organic molecules. ontosight.aiugent.be Its functional groups can be chemically modified to build intricate molecular architectures. For example, it can be a precursor in the synthesis of N,N-disubstituted sulphonamides. covenantuniversity.edu.ng

Medicinal Chemistry: While this compound itself has no direct therapeutic applications, its derivatives are of interest in drug discovery. wikipedia.org Researchers have designed and synthesized novel this compound derivatives as potential enzyme inhibitors, such as S-adenosyl-L-homocysteine hydrolase (SAHase) inhibitors, which have shown activity against viruses and tumor cell lines in preliminary studies. researchgate.net The ability to create diverse structures allows for the exploration of structure-activity relationships to optimize biological activity. researchgate.netopenaccessjournals.com

The ongoing investigation into this compound and its analogues underscores its importance as a foundational molecule with the potential to contribute to the development of new materials and therapeutic agents. ontosight.aiontosight.ai

Structure

3D Structure

属性

IUPAC Name |

pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCYSVYHULFYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282184 | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-60-0 | |

| Record name | Pentanediamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pentanediamide and Its Derivatives

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective and enantioselective synthetic routes to pentanediamide derivatives a critical endeavor. These methods aim to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products.

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the chiral product. wikipedia.org This strategy has been widely applied in asymmetric synthesis. researchgate.netnih.gov For instance, oxazolidinones, such as 4-benzyl-2-oxazolidinone, are effective chiral auxiliaries for asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgwilliams.edu The substrate is first acylated with the chiral auxiliary, and the resulting enolate undergoes diastereoselective alkylation. wikipedia.org Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched carboxylic acid derivative, which can be converted to the corresponding this compound. wikipedia.orgnih.gov Pseudoephedrine and its analog, pseudoephenamine, also serve as practical chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids, which are precursors to chiral pentanediamides. nih.govgoogle.com

Catalytic approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. thieme-connect.comresearchgate.net Asymmetric hydrogenation and other transition-metal-catalyzed reactions, employing chiral ligands, have proven effective for the synthesis of enantiomerically enriched compounds. rsc.org For example, the asymmetric synthesis of C2-symmetric vicinal diamines has been achieved through the reductive dimerization of N-acylpyridinium salts using a titanium reducing agent in the presence of a chiral auxiliary. nih.gov

Control of Racemic Mixtures and Enantiomer Separation

When a chiral compound is synthesized from achiral precursors without a chiral influence, a racemic mixture (an equal mixture of both enantiomers) is typically formed. organic-chemistry.orgscilit.comlibretexts.org The separation of these enantiomers, a process known as resolution, is crucial for obtaining optically pure compounds. organic-chemistry.orgscilit.comlibretexts.org

One common method for resolving racemic mixtures is through the formation of diastereomeric salts. libretexts.orgacs.org A racemic mixture of a carboxylic acid, for example, can be reacted with a single enantiomer of a chiral base (a resolving agent) to form a mixture of two diastereomeric salts. organic-chemistry.orgnumberanalytics.com Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. organic-chemistry.orglibretexts.orgacs.org After separation, the individual diastereomeric salts are treated with an acid or base to regenerate the pure enantiomers of the original compound. longdom.org Chiral acids like (+)-tartaric acid and chiral bases like (-)-brucine are common resolving agents. organic-chemistry.orgnumberanalytics.com

Another powerful technique for separating enantiomers is chiral chromatography. mdpi.com In this method, the stationary phase of the chromatography column is made of a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to their separation. mdpi.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a widely used method for the analytical and preparative separation of enantiomers. mdpi.com

Multi-Component and Convergent Synthetic Strategies

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. researchgate.netacs.org These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the rapid generation of molecular diversity. wikipedia.orgnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed to synthesize diamide (B1670390) structures. numberanalytics.comacs.orgwikipedia.orgnumberanalytics.comwikipedia.orgslideshare.net

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is highly versatile and allows for the introduction of four points of diversity into the final product. researchgate.netnih.gov The synthesis of glutarimide (B196013) alkaloids has been achieved using an Ugi reaction as a key step. researchgate.net

The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comwikipedia.orgnih.govslideshare.net While the ester linkage in the product can be susceptible to hydrolysis, this reaction provides a rapid entry to complex amide-containing molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include atom economy, the use of safer solvents, and the development of energy-efficient processes. researchgate.net

Solvent-Free and Atom-Economical Routes

Solvent-free reactions , also known as solid-state or dry media reactions, offer significant environmental benefits by eliminating the need for solvents, which are often toxic, flammable, and contribute to waste generation. google.comgoogle.com The amidation of carboxylic acids can be carried out under solvent-free conditions, for example, by heating a mixture of the acid and an amine source. google.comgoogle.com In some cases, a catalyst like boric acid can be used to facilitate the reaction. google.comgoogle.com The use of methoxysilanes as coupling agents also enables solvent-free amide bond formation. wikipedia.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netlongdom.org A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. researchgate.netlongdom.org Addition and rearrangement reactions are inherently 100% atom-economical. nih.gov The development of catalytic reactions that proceed with high atom economy is a central goal of green chemistry. thieme-connect.com The synthesis of cyclic imides, such as glutarimides, from diols and primary amines using a ruthenium catalyst is an example of an atom-economical process. thieme-connect.com

Biocatalytic Approaches to this compound Scaffolds

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnsf.gov Enzymes operate under mild conditions (pH and temperature) and in aqueous environments, and they can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.netnsf.gov

Lipases and amidases are two classes of enzymes that have been extensively used in the synthesis of chiral amides and their precursors. units.itkyoto-u.ac.jpLipases , such as Candida antarctica lipase (B570770) B (CALB), can be used for the kinetic resolution of racemic alcohols and amines, as well as for the desymmetrization of prochiral diesters. units.itinternationaljournalssrg.org For example, the desymmetrization of dimethyl 3-substituted glutarates via aminolysis or ammonolysis catalyzed by CALB yields enantiopure monoamides, which are valuable intermediates for the synthesis of chiral compounds. units.it The enzymatic desymmetrization of 3-substituted glutaric anhydrides through alcoholysis is another effective strategy. rsc.orgrsc.org

Amidases can catalyze the stereoselective hydrolysis of diamides to produce chiral monoamides. researchgate.netsemanticscholar.org For instance, microorganisms such as Comamonas sp. have been shown to asymmetrically hydrolyze 3-substituted glutaric acid diamides to yield the corresponding (R)-monoamides with high enantiomeric excess. researchgate.net Similarly, imidase enzymes from bacteria like Alcaligenes faecalis and Burkholderia phytofirmans can catalyze the (R)-selective hydrolysis of 3-substituted glutarimides. numberanalytics.com These biocatalytic desymmetrization reactions provide a direct and environmentally friendly route to valuable chiral building blocks for the synthesis of this compound derivatives. numberanalytics.comwikipedia.orgresearchgate.net

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, presents significant advantages for the synthesis of this compound and its derivatives. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions like nitrations. mdpi.comamt.uk

The use of flow reactors can enhance mass and heat transfer, which is beneficial for reactions like hydrogenations and halogenations. amt.uk In the context of this compound synthesis, this could translate to more efficient and scalable production. amt.uksioc-journal.cn Automated flow chemistry systems can further accelerate the synthesis and optimization of this compound derivatives for applications in drug discovery and materials science. vapourtec.com

| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |

|---|---|---|

| Temperature Control | Precise and rapid heating/cooling due to high surface-area-to-volume ratio. mdpi.com | Improved control over exothermic amidation reactions, minimizing side products. |

| Pressure Control | Ability to safely operate at high pressures. illinois.edu | Can enable reactions with gaseous reagents or raise boiling points of solvents, expanding reaction conditions. |

| Mixing | Efficient and rapid mixing of reagents. illinois.edu | Ensures homogeneity, leading to more consistent product formation and higher yields. |

| Safety | Smaller reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. mdpi.com | Safer handling of reagents like thionyl chloride, sometimes used in amide synthesis. vulcanchem.com |

| Scalability | Easier to scale up by running the system for longer or using parallel reactors. amt.uk | Facilitates the production of larger quantities of this compound derivatives for further research or application. |

Novel Functionalization and Derivatization Techniques

Recent advancements in synthetic chemistry have opened up new avenues for the functionalization and derivatization of this compound, allowing for the creation of a wide array of complex molecules with tailored properties.

The five-carbon chain of this compound offers opportunities for structural modifications. For instance, reduction reactions can alter the this compound backbone. Additionally, the introduction of substituents along the pentane (B18724) chain can influence the molecule's conformation and biological activity. One example includes the synthesis of a 3-phenylthis compound derivative. vulcanchem.com

The amide groups of this compound are key sites for functional group interconversions, a fundamental strategy in organic synthesis for modifying molecular structures. solubilityofthings.com These transformations allow for the conversion of the amide into other functional groups, thereby altering the compound's chemical properties and potential applications. solubilityofthings.compressbooks.pub

Common interconversions include:

Hydrolysis: Conversion of the amide back to a carboxylic acid.

Reduction: Reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride. imperial.ac.uk

Conversion to Esters or Thioamides: The terminal amide groups can undergo nucleophilic acyl substitution, for example, by treatment with thionyl chloride to form a dicarboxylic acid chloride, which can then be converted to esters or thioamides. vulcanchem.com

These interconversions are instrumental in creating diverse libraries of this compound derivatives for various research applications. solubilityofthings.com

The incorporation of heterocyclic rings into the structure of this compound derivatives is a significant strategy in medicinal chemistry to enhance biological activity. researchgate.netnih.gov Heterocycles can introduce specific physicochemical properties and act as pharmacophores. nih.govmdpi.com

Examples of this compound derivatives incorporating heterocyclic moieties include:

Furan-containing derivatives: Compounds such as this compound, 2-((3-(2-furanyl)-1-oxo-2-propenyl)amino)-N,N,N',N'-tetramethyl-, (+-)- have been synthesized, where a furan (B31954) ring is attached to the this compound backbone. ontosight.aiontosight.aiontosight.ai The furan moiety is a common feature in biologically active natural products. ontosight.ai

Acridine-containing derivatives: A notable example is this compound, 3-(9-acridinylamino)-N,N'-bis(5-(9-acridinylamino)pentyl)-, which features acridine (B1665455) moieties. ontosight.ai

Benzothiazole (B30560) and Pyridine derivatives: The synthesis of diamidino substituted bis-benzothiazolyl-pyridines has been explored for their potential antiproliferative activity. researchgate.net

The synthesis of these derivatives often involves multi-step reactions, including condensation reactions to form the amide bonds and subsequent steps to introduce the heterocyclic groups. ontosight.ai

| Heterocyclic Moiety | Example Compound Name | Significance |

|---|---|---|

| Furan | This compound, 2-((3-(2-furanyl)-1-oxo-2-propenyl)amino)-N,N,N',N'-tetramethyl-, (+-)- ontosight.ai | Furan rings are present in many natural products and can confer biological activity. ontosight.ai |

| Acridine | This compound, 3-(9-acridinylamino)-N,N'-bis(5-(9-acridinylamino)pentyl)- ontosight.ai | Acridine is a planar aromatic nucleus known to intercalate into DNA. ontosight.ai |

| Benzothiazole/Pyridine | Diamidino substituted bis-benzothiazolyl-pyridines researchgate.net | Investigated for potential anticancer properties. researchgate.net |

The introduction of planar aromatic nuclei is a key strategy in the design of molecules that can interact with biological macromolecules like DNA. ontosight.aibyjus.comopenaccessjournals.com These flat, aromatic systems can intercalate between the base pairs of DNA, a mechanism often exploited in the development of anticancer agents. ontosight.ai

A significant example is the incorporation of the acridine nucleus into a this compound derivative. ontosight.ai Acridine is a planar, aromatic system that can effectively insert itself into the DNA double helix, leading to disruption of DNA replication processes. ontosight.ai The this compound backbone in such molecules acts as a flexible linker, allowing the aromatic moieties to orient themselves for optimal interaction with their biological target. ontosight.ai

The synthesis of these complex molecules highlights the sophisticated strategies employed in modern medicinal chemistry to create targeted therapeutic agents.

Computational and Theoretical Studies of Pentanediamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and reactivity. scienceopen.com

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgscispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.org For pentanediamide, DFT calculations can elucidate key aspects of its electronic nature.

DFT can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Calculated electronic properties for this compound using DFT could include:

HOMO-LUMO Gap: An indicator of chemical reactivity and the energy required for electronic excitation.

Mulliken Atomic Charges: An estimation of the partial charge distribution on each atom, highlighting electrophilic and nucleophilic sites.

A hypothetical table of DFT-calculated properties for this compound is presented below.

| Property | Calculated Value (Representative) | Significance |

| Total Energy | -495.7 Hartree | Baseline energy for comparing structural isomers or reaction intermediates. |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.1 Debye | Indicates a polar molecule, likely soluble in polar solvents. |

| Mulliken Charge on C=O | +0.55 e | Highlights the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on N | -0.70 e | Highlights the nucleophilic nature of the amide nitrogen. |

Note: These values are illustrative and would depend on the specific DFT functional and basis set used in the calculation.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of chemical reactions. numberanalytics.commdpi.com

For this compound, ab initio calculations can be employed to explore potential reaction pathways, for instance, in its synthesis or degradation. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and calculate the activation energy barriers for different reaction steps. nih.gov This information is crucial for understanding reaction kinetics and predicting the most favorable mechanism. For example, the hydrolysis of the amide groups in this compound could be modeled to determine the energetic feasibility and the role of catalysts. These calculations can provide detailed mechanistic insights into chemical transformations. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses a flexible five-carbon backbone, allowing it to adopt numerous conformations in space. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. cresset-group.comnih.gov

In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. mdpi.com This generates a trajectory of the molecule's dynamic behavior, from which various properties can be analyzed. For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and running the simulation for a duration of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Dominant Conformations: By clustering the structures from the trajectory, the most stable and frequently occurring conformations of this compound can be identified.

Conformational Transitions: The simulation can show how the molecule transitions between different shapes, and the timescales of these movements.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the two amide groups can be assessed.

Solvent Effects: The interaction of this compound with surrounding solvent molecules and its influence on conformation can be studied. cresset-group.com

The root-mean-square fluctuation (RMSF) of each atom in the this compound chain can be calculated from the simulation to identify regions of high and low flexibility.

| Atom/Group | Typical RMSF (Å) | Interpretation |

| Carbonyl Oxygen (O) | 0.8 | Relatively stable due to involvement in hydrogen bonding. |

| Amide Nitrogen (N) | 0.7 | Also relatively stable. |

| Alpha-Carbon (Cα) | 1.0 | Moderate flexibility. |

| Beta-Carbon (Cβ) | 1.5 | Higher flexibility than atoms closer to the amide groups. |

| Gamma-Carbon (Cγ) | 2.0 | The most flexible part of the carbon chain, showing the largest fluctuations. |

Note: This table is illustrative. Actual RMSF values would be derived from a specific MD simulation.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. oncodesign-services.comcollaborativedrug.com By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can build models to predict the properties of new, unsynthesized compounds. nih.gov

For this compound, SAR studies would involve creating a library of derivatives and evaluating their activity for a specific target. Modifications could include:

Alkylating the amide nitrogens.

Substituting the hydrogens on the carbon backbone.

Extending or shortening the central carbon chain.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with biological activity. oncodesign-services.comnih.gov A QSAR model for a series of this compound derivatives could help in identifying the key structural features responsible for a desired effect, guiding the design of more potent and selective compounds. nih.gov For example, a study on derivatives of N-(1-(4-(2-oxo-1,2-dihydropyridin-3-yl)benzyl)piperidin-4-yl)-N-(m-tolyl)this compound explored SAR to develop potent inhibitors for a particular enzyme. nottingham.ac.uk

Prediction of Spectroscopic Signatures via Theoretical Methods

Computational methods, particularly DFT, are highly effective at predicting the spectroscopic properties of molecules. researchgate.net These theoretical spectra can be compared with experimental data to confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the corresponding molecular motions, such as the N-H stretch, C=O stretch, and C-N stretch of the amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These predicted NMR parameters for this compound can aid in the interpretation of complex experimental spectra.

Raman Spectroscopy: Similar to IR, Raman spectra can be predicted computationally, providing complementary information about molecular vibrations. chemrxiv.org

A table of predicted vibrational frequencies for this compound could look as follows:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3530 | ~3400-3500 | Amide N-H bond stretch |

| N-H Symmetric Stretch | 3415 | ~3200-3400 | Amide N-H bond stretch |

| C=O Stretch (Amide I) | 1685 | ~1650-1680 | Carbonyl bond stretch |

| N-H Bend (Amide II) | 1620 | ~1550-1620 | N-H bending |

Note: Predicted wavenumbers are often systematically scaled to better match experimental values. researchgate.net

Computational Design of Novel this compound Ligands and Materials

The principles of computational chemistry can be proactively used to design new molecules based on the this compound scaffold for specific applications. iphy.ac.cn This process, often called in silico design, can significantly reduce the time and cost associated with experimental trial-and-error. lifechemicals.com

Ligand Design for Biological Targets: If this compound or a derivative is found to have affinity for a biological target (e.g., an enzyme or receptor), computational methods can be used to design new analogs with improved binding affinity and selectivity. nih.gov Using the 3D structure of the target, molecular docking simulations can predict how different this compound derivatives fit into the binding site. This structure-based drug design approach allows for the rational modification of the ligand to enhance favorable interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.net

Design of New Materials: The this compound structure could serve as a building block for new polymers or materials. For example, its two amide groups offer sites for polymerization. Computational simulations could predict the properties of such hypothetical polymers, including their mechanical strength, thermal stability, and conformational preferences, guiding the synthesis of materials with desired characteristics.

Sophisticated Spectroscopic and Analytical Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of pentanediamide, offering detailed insights into its chemical environment. ontosight.aiontosight.aimdpi.com

2D and 3D NMR Techniques for Complex Structures

For complex molecules like derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) and three-dimensional (3D) NMR techniques overcome this challenge by spreading the signals across two or three frequency axes, respectively, which enhances resolution and reveals correlations between different nuclei. wikipedia.orglibretexts.orgnumberanalytics.com

Common 2D NMR experiments used in the study of this compound and its derivatives include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgnumberanalytics.comlongdom.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgnumberanalytics.com This is invaluable for assigning carbon and nitrogen signals in the this compound backbone.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, showing correlations between a proton and all other protons in the same coupled network. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei. wikipedia.orgnumberanalytics.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is crucial for determining the three-dimensional conformation of the molecule. numberanalytics.com

3D NMR experiments, such as HSQC-TOCSY, further resolve spectral overlap by adding a third frequency dimension, which is particularly useful for larger and more complex derivatives. numberanalytics.compsgcas.ac.in These multidimensional techniques are essential for the complete assignment of proton, carbon, and nitrogen resonances and for determining the detailed solution structure of this compound-containing molecules. psgcas.ac.insaromics.com

A study on poly(ester amide)s containing glutarimide (B196013) rings identified the characteristic ¹H NMR signals for the glutarimide protons at approximately 2.68 ppm (NCOCH₂) and 2.05 ppm (NCOCH₂CH₂). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary based on solvent and other experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂- (at C3) | ~1.9-2.1 |

| -CH₂- (at C2 and C4) | ~2.6-2.7 |

| -NH- | Variable |

This table is based on general knowledge of amide and alkane chemical shifts and specific data for related structures. researchgate.net

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing this compound in its crystalline or amorphous solid forms. google.compreprints.orgnih.gov This is particularly important for understanding the structure and properties of materials where this compound is a component. preprints.orgpanacea-nmr.eu Techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to very broad spectral lines, thereby improving resolution. preprints.org ssNMR can provide information on the local environment, polymorphism (the existence of different crystal forms), and molecular dynamics in the solid state.

Dynamic NMR for Conformational Exchange

This compound and its derivatives can exhibit dynamic processes, such as conformational changes or rotation around bonds. numberanalytics.comlibretexts.org Dynamic NMR (DNMR) refers to a collection of NMR experiments used to study these molecular motions. numberanalytics.com By acquiring spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of NMR signals. numberanalytics.comlibretexts.org At low temperatures, where exchange between different conformations is slow on the NMR timescale, separate signals for each conformer may be observed. ox.ac.uk As the temperature increases and the exchange rate becomes faster, these signals broaden, coalesce, and eventually sharpen into a single, averaged signal. ox.ac.uk Analysis of these line shape changes allows for the quantification of the rates and thermodynamics of the conformational exchange processes. ox.ac.uknih.gov Two-dimensional exchange spectroscopy (EXSY) can also be used to directly measure the rates of slow exchange processes. numberanalytics.comlibretexts.org These studies are crucial for understanding the flexibility of the this compound ring and how it influences the properties of the molecule. utoronto.ca

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of this compound and its derivatives. vulcanchem.com Unlike low-resolution mass spectrometry which provides the nominal mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). chemguide.co.uklibretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas. libretexts.org By comparing the experimentally determined accurate mass of the molecular ion to the calculated exact masses of possible formulas, the correct molecular formula can be confidently assigned. chemguide.co.ukmsu.edusrce.hr

Table 2: Exact Mass Data for Molecular Formula Confirmation

| Molecular Formula | Nominal Mass | Exact Mass (Da) |

| C₅H₁₀N₂O₂ (this compound) | 130 | 130.07423 |

| C₆H₁₄N₂O | 130 | 130.11061 |

| C₇H₁₈N₂ | 130 | 130.14699 |

This table illustrates how HRMS can distinguish between different molecular formulas with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. numberanalytics.comnumberanalytics.com It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. uni-ulm.decarleton.edu Furthermore, it reveals how molecules pack together in the crystal lattice, which is fundamental to understanding supramolecular assembly. numberanalytics.comnumberanalytics.comjyu.fi

Single-Crystal X-ray Diffraction Analysis

In a single-crystal X-ray diffraction experiment, a single, well-ordered crystal of the compound is irradiated with a beam of X-rays. uni-ulm.decarleton.edu The resulting diffraction pattern is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. carleton.eduspbu.ru

For example, the crystal structure of N,N′-bis(2-nitrophenyl)glutaramide, a derivative of this compound, was determined by single-crystal X-ray diffraction. researchgate.netnih.gov The study revealed the existence of two independent molecules (A and B) in the asymmetric unit. nih.gov The analysis provided detailed information on torsion angles, dihedral angles between the phenyl rings, and the bond lengths of the amide C=O groups, confirming the keto form in the solid state. nih.gov Crucially, the study also detailed the supramolecular structure, showing how molecules are linked by intermolecular N—H⋯O hydrogen bonds to form chains. nih.gov Such analyses are invaluable for understanding how this compound-based molecules interact with each other in the solid state. researchgate.netbeilstein-journals.org

Table 3: Selected Crystallographic Data for N,N′-bis(2-nitrophenyl)glutaramide

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 9.625 (1) | researchgate.net |

| b (Å) | 9.673 (1) | researchgate.net |

| c (Å) | 18.500 (2) | researchgate.net |

| α (°) | 95.37 (1) | researchgate.net |

| β (°) | 93.38 (1) | researchgate.net |

| γ (°) | 92.77 (1) | researchgate.net |

| Volume (ų) | 1709.3 (3) | researchgate.net |

| Z | 4 | researchgate.net |

Data from the crystallographic study of a this compound derivative. researchgate.net

Powder X-ray Diffraction for Polymorphism

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the solid-state characterization of crystalline materials. units.it It is particularly crucial for identifying and distinguishing between different polymorphic forms of a substance. rigaku.com Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. mdpi.com These differences can significantly impact physical properties such as solubility, stability, and melting point, making polymorphic control vital in the pharmaceutical and materials science industries. rigaku.commdpi.com

The PXRD technique provides a unique diffraction pattern, or "fingerprint," for each crystalline phase, which is determined by the crystal lattice structure. units.it By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the specific polymorphic form present. rigaku.commdpi.com

While studies focusing solely on the polymorphism of unsubstituted this compound are not extensively documented, research on closely related compounds, such as the salts of 1,5-pentanediamine (PDA), illustrates the utility of PXRD. For instance, 1,5-pentanediamine oxalate (B1200264) (PDA-OXA), a monomer used to produce a bio-based nylon, has been shown to exist in three different crystalline forms: an anhydrate, a dihydrate, and a trihydrate. nih.gov The crystal structures of these forms were determined using single-crystal and powder X-ray diffraction, highlighting the technique's power in resolving complex solid-state structures. nih.govresearchgate.net The distinct PXRD patterns allow for the unambiguous identification of each hydrate.

Table 1: Representative Crystallographic Data for 1,5-Pentanediamine Oxalate (PDA-OXA) Hydrates Determined by X-ray Diffraction nih.gov

| Parameter | PDA-OXA Dihydrate | PDA-OXA Trihydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.53 | 12.01 |

| b (Å) | 9.07 | 10.33 |

| c (Å) | 10.02 | 10.15 |

| β (°) ** | 114.3 | 115.2 |

| Volume (ų) ** | 953.5 | 1138.7 |

| Note: This data is for a closely related precursor and serves to illustrate the type of information obtained from XRD analysis in polymorphism studies. |

Advanced Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure of a compound. photothermal.com These methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, making it sensitive to polar functional groups. edinst.com In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that change the molecule's polarizability, making it effective for analyzing non-polar and symmetric bonds. photothermal.comedinst.com

In-situ and Time-Resolved Vibrational Studies

In-situ and time-resolved vibrational spectroscopies are powerful methods for studying the dynamics of chemical processes as they occur. frontiersin.orgnih.gov These techniques allow researchers to monitor reactions in real-time, providing insights into reaction kinetics, identifying short-lived intermediates, and observing the evolution of molecular structures. nih.gov

Time-resolved infrared (IR) and Raman spectroscopy can track changes in the vibrational modes of this compound during its synthesis, polymerization, or degradation. nih.gov For example, using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, one could monitor the conversion of glutaric acid and ammonia (B1221849) into this compound by observing the disappearance of carboxylic acid bands and the appearance of characteristic amide I and amide II bands. frontiersin.org

Time-resolved studies, often employing pump-probe techniques, can capture the dynamics of very fast processes, such as transformations in electronically excited states or the flow of vibrational energy within the molecule following optical excitation. nih.gov These advanced methods are crucial for building a complete mechanistic understanding of reactions involving this compound. nih.gov

Table 2: Principles and Applications of In-situ and Time-Resolved Vibrational Spectroscopy for this compound

| Technique | Principle | Potential Application for this compound |

| In-situ FTIR/Raman | Spectra are recorded under actual reaction conditions to monitor changes over time. nih.gov | Monitoring the synthesis of this compound; studying its thermal or chemical degradation pathways. |

| Time-Resolved Spectroscopy | A "pump" pulse initiates a process, and a "probe" pulse records the spectral changes at defined delay times. nih.gov | Investigating the photophysical properties of this compound derivatives; studying rapid polymerization kinetics. |

| ATR-SEIRAS | Attenuated Total Reflection Surface-Enhanced IR Absorption Spectroscopy provides high sensitivity for studying species at an electrode-solution interface. frontiersin.org | Analyzing the electrochemical behavior of this compound or its precursors at catalyst surfaces. |

Correlational Analysis with Theoretical Spectra

The interpretation of experimental vibrational spectra can be greatly enhanced by correlating them with theoretical spectra generated from quantum chemical calculations, most commonly using Density Functional Theory (DFT). oatext.com This approach involves creating a computational model of the this compound molecule and calculating its vibrational frequencies and intensities. The resulting theoretical spectrum is then compared with the experimental IR and Raman data.

This correlational analysis provides a more confident and detailed assignment of spectral bands to specific atomic motions (e.g., C=O stretching, N-H bending, CH₂ rocking). ekb.eg Discrepancies between the theoretical and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies, accounting for approximations in the theoretical model and the effects of the experimental environment. The strong agreement between scaled theoretical data and experimental results validates both the spectral assignments and the accuracy of the computational model. oatext.com

Table 3: Representative Correlation of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Experimental IR Frequency (cm⁻¹) | Representative Scaled Theoretical DFT Frequency (cm⁻¹) |

| N-H Stretch | Amide (R-NH₂) | 3350, 3180 | 3345, 3175 |

| C-H Stretch | Alkane (CH₂) | 2940, 2860 | 2935, 2855 |

| Amide I (C=O Stretch) | Amide (R-C=O) | ~1640 | ~1645 |

| Amide II (N-H Bend) | Amide (R-NH₂) | ~1620 | ~1622 |

| C-N Stretch | Amide (R-C-N) | ~1400 | ~1405 |

| Note: Theoretical values are representative and depend on the level of theory and basis set used (e.g., B3LYP/6-31G). Experimental values are typical for solid-state primary amides.* |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity

While this compound itself is an achiral molecule, its substituted derivatives can be chiral. For these chiral compounds, determining the enantiomeric purity or enantiomeric excess (ee) is critical, particularly in pharmaceutical applications. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful tools for this purpose. arxiv.org

These methods are based on the differential interaction of enantiomers with polarized light. arxiv.org Enantiomers, being non-superimposable mirror images, absorb left- and right-circularly polarized light differently, giving rise to a CD or VCD signal. The spectra of two enantiomers are exact mirror images—equal in magnitude but opposite in sign. nih.gov

This property allows for the direct measurement of enantiomeric purity. A sample of a pure enantiomer will show a maximum signal, while a racemic (50:50) mixture will show no signal. By creating a calibration curve with mixtures of known enantiomeric ratios, the enantiomeric excess of an unknown sample can be accurately determined. nih.gov VCD is particularly advantageous as it does not require the molecule to have a UV-Vis chromophore, relying instead on infrared absorption, and can be used for the direct analysis of enantiomeric purity without chromatographic separation. nih.gov

Table 4: Hypothetical VCD Data for Determining Enantiomeric Purity of a Chiral this compound Derivative

| Sample | % R-enantiomer | % S-enantiomer | Enantiomeric Excess (% ee) | Normalized VCD Intensity at λ_max (ΔA/A x 10⁻⁵) |

| 1 | 100 | 0 | 100% R | +8.0 |

| 2 | 90 | 10 | 80% R | +6.4 |

| 3 | 75 | 25 | 50% R | +4.0 |

| 4 | 50 | 50 | 0% (Racemic) | 0.0 |

| 5 | 25 | 75 | 50% S | -4.0 |

| 6 | 0 | 100 | 100% S | -8.0 |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy into a single, integrated system. numberanalytics.comsaspublishers.com These methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures. ijpsjournal.com

In a typical LC-MS analysis, the components of a liquid sample are first separated as they pass through an HPLC column. saspublishers.com As each component elutes from the column, it is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). asdlib.org This provides the molecular weight of each component and, through fragmentation analysis, yields structural information that confirms its identity. numberanalytics.com

For this compound, LC-MS is an ideal technique for various applications:

Purity Analysis: Quantifying the amount of this compound in a final product and identifying and quantifying any impurities or unreacted starting materials. americanpharmaceuticalreview.com

Reaction Monitoring: Tracking the progress of a synthesis by measuring the consumption of reactants and the formation of this compound and any byproducts over time.

Metabolic Studies: Detecting and identifying metabolites of this compound derivatives in biological fluids for pharmaceutical research. numberanalytics.com

The high sensitivity and selectivity of hyphenated techniques make them essential for ensuring the quality and safety of chemical products and for conducting advanced research. ijpsjournal.com

Table 5: Illustrative LC-MS Data for the Analysis of a Crude this compound Synthesis Mixture

| Peak No. | Retention Time (min) | Experimental m/z [M+H]⁺ | Proposed Identity |

| 1 | 2.1 | 133.05 | Glutaric Acid (Starting Material) |

| 2 | 3.5 | 131.08 | This compound (Product) |

| 3 | 4.8 | 114.06 | Glutarimide (Cyclized Byproduct) |

| Note: The m/z values correspond to the protonated molecule [M+H]⁺. Retention times are hypothetical and depend on the specific chromatographic conditions. |

Coordination Chemistry of Pentanediamide Ligands

Metal-Ligand Binding Affinity and Selectivity

The interaction between pentanediamide ligands and metal ions is governed by the principles of Lewis acid-base chemistry, where the electron-donating oxygen atoms of the amide groups act as Lewis bases, binding to the electron-accepting metal center (Lewis acid). uib.escbpbu.ac.in The stability and selectivity of these interactions are crucial for their practical applications and are dictated by a combination of thermodynamic and kinetic factors.

The formation of a metal-pentanediamide complex is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net For a complex to form spontaneously, the Gibbs free energy change must be negative. This can be achieved through a favorable enthalpy change (exothermic reaction, negative ΔH), a favorable entropy change (increased disorder, positive ΔS), or a combination of both. researchgate.net

Studies on analogous N,N,N',N'-tetraalkyl-3-oxa-glutaramide ligands complexing with Neodymium(III) reveal that the complexation is driven by both favorable enthalpy and entropy changes. chem-soc.si The substitution of carboxylate groups in a ligand with amide groups, a change that mirrors the structure of pentanediamides compared to dicarboxylic acids, tends to make the complexation more exothermic (more negative ΔH) but less entropically favorable (less positive ΔS). chem-soc.si This suggests that the strength of the metal-ligand bond (enthalpy) becomes a more dominant driving force in amide-based complexes. chem-soc.si The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex. nih.gov

The chelate effect also plays a significant role in the thermodynamic stability of this compound complexes. As bidentate or potentially polydentate ligands, they form more stable ring-like structures with the metal ion compared to analogous monodentate ligands, leading to a significant entropic advantage. researchgate.net

Table 1: Conceptual Thermodynamic Drivers in Amide vs. Carboxylate Ligand Complexation with Nd(III) Based on trends observed in related systems. chem-soc.si

| Ligand Type | Stability Constant (log K) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Primary Driving Force |

|---|---|---|---|---|

| Dicarboxylic Acid (e.g., Oxydiacetic acid) | Higher | Negative | Positive | Enthalpy & Entropy |

While thermodynamic stability indicates the favorability of a complex at equilibrium, kinetic stability refers to the speed at which the complex undergoes ligand exchange or dissociation reactions. rsc.org A complex can be thermodynamically stable but kinetically labile (undergoes rapid ligand exchange), or thermodynamically unstable but kinetically inert (exchanges ligands slowly). rsc.org

Specific kinetic studies on ligand exchange for simple this compound complexes are not extensively detailed in available research. However, studies on structurally related diamine-diamide copper(II) complexes show that ligand exchange can proceed through multi-step mechanisms. psu.edulondonmet.ac.uk For instance, the reaction between a Cu(II) complex of N,N'-bis(β-carbamoylethyl) propylenediamine and a macrocyclic ligand was found to occur in a two-step consecutive process. psu.edu The first step was dependent on the concentration of the incoming ligand, while the second was not. psu.edu

The dissociation of lanthanide complexes, which is a key aspect of ligand exchange kinetics, is often acid-catalyzed. Studies on other macrocyclic and acyclic chelators show that the rates of dissociation can vary by orders of magnitude depending on the ligand's structure and the specific lanthanide ion. For example, acid-catalyzed dissociation rates for lanthanide complexes with cyclen-based ligands can differ by a factor of ~15 for Gd³⁺ and up to 5 orders of magnitude for Yb³⁺ based on the positioning of pendant arms. These findings underscore that the kinetic behavior of this compound-metal complexes is a critical area for investigation, as it influences their performance in dynamic separation processes.

Design and Synthesis of this compound-Metal Complexes

The rational design and synthesis of this compound-based ligands and their corresponding metal complexes are driven by the goal of tuning their properties for specific applications. By modifying the ligand's structure, chemists can influence its coordination behavior, leading to complexes with desired geometries, stabilities, and selectivities.

This compound ligands typically act as bidentate chelators, coordinating to a metal ion through the two carbonyl oxygen atoms. This forms a stable six-membered chelate ring. In many extraction systems involving lanthanide and actinide ions, multiple ligand molecules coordinate to a single metal center. Stoichiometries of 1:2, 1:3, or 1:4 (metal:ligand) have been observed for related diamide (B1670390) ligands, forming neutral coordination complexes that are soluble in organic diluents.

For example, FT-IR spectra for lanthanide complexes with N,N'-dimethyl-N,N'-didecyl-3-oxa-diglycolamide confirmed that the carbonyl (C=O) group coordinates with the metal ion. chem-soc.si The resulting complexes with Gd(III), Dy(III), Er(III), and Ho(III) were found to have stoichiometries of M(NO₃)₃·(Ligand)ₓ, where x was 3 or 4. chem-soc.si The geometry of the final complex is influenced by the size and coordination preferences of the metal ion as well as the steric bulk of the ligand itself. Template synthesis, where a metal ion directs the reaction between organic precursors, can be a powerful method to achieve specific coordination geometries and prevent the formation of undesired products.

Modifying the substituents on the nitrogen atoms of the this compound backbone is a key strategy for fine-tuning the ligand's coordination properties and, consequently, its extraction capabilities. The size and electronic nature of these substituents can have a profound impact.

Steric Effects : Bulky alkyl groups on the nitrogen atoms can create steric hindrance around the coordination site. Conversely, smaller substituents can allow for more efficient packing of ligands around the metal ion. For instance, a diglycolamide derivative with small methyl groups (DMDDDGA) showed high extraction ability for uranium, attributed to lower steric hindrance during complexation. chem-soc.si

Electronic Effects : The electronic properties of substituents can alter the electron density on the donor oxygen atoms, thereby influencing the strength of the metal-ligand bond. Electron-donating groups can increase the basicity of the carbonyl oxygen, potentially leading to stronger coordination. In contrast, electron-withdrawing groups can decrease basicity and weaken the bond.

Solubility and Lipophilicity : The length and nature of alkyl chains significantly affect the ligand's solubility in the organic diluents used in solvent extraction. Longer alkyl chains increase the ligand's lipophilicity, ensuring it remains in the organic phase during extraction. For example, N,N,N',N'-tetra-octyl-3-oxa-pentane-diamide (TODGA) and its decyl analogue (TDDGA) exhibit sufficient solubility in n-dodecane for use in actinide separation processes. psu.edu

Research on copper coordination polymers has shown that lengthening alkyl substituents can decrease the metal-metal coordination number, which in turn favors the binding and subsequent reduction of other molecules, demonstrating a clear link between substituent choice and catalytic function.

Applications in Solvent Extraction and Separation Technologies

This compound derivatives are highly effective extractants in liquid-liquid separation processes, particularly for the challenging separation of actinides from lanthanides in used nuclear fuel reprocessing. These ligands are central to processes aimed at partitioning and transmutation, which seek to reduce the long-term radiotoxicity of nuclear waste.

The general principle of solvent extraction involves contacting an acidic aqueous solution containing metal ions with an immiscible organic solvent containing the dissolved this compound ligand. The ligand selectively complexes with certain metal ions, forming a neutral, hydrophobic complex that is then extracted into the organic phase.

Derivatives like N,N,N',N'-tetraoctyl-3-oxa-pentanediamide (TODGA) have demonstrated high extraction efficiency for trivalent actinides like Am(III) and Cm(III), as well as for Pu(IV) and U(VI), from nitric acid solutions. psu.edu These ligands show good selectivity, with relatively low extraction of many fission products, which is crucial for effective separation. psu.edu In one advanced application, a formulation containing TODGA was used in a one-step method to isolate Berkelium (Bk) from adjacent actinides like Californium (Cf), achieving exceptionally high separation factors.

Unsymmetrical pentanediamides have also been developed and tested. A study using N,N′-dimethyl-N,N′-didecyl-3-oxathis compound (DMDDOPDA) reported very high extraction efficiencies for the rare-earth elements Dysprosium(III) and Neodymium(III) from a nitric acid system.

Table 2: Extraction Efficiencies of Selected this compound and Related Ligands

| Ligand | Metal Ion(s) | Conditions | Extraction Efficiency | Source(s) |

|---|---|---|---|---|

| DMDDOPDA | Dy(III) | Optimal HNO₃ system | 99.9% | |

| DMDDOPDA | Nd(III) | Optimal HNO₃ system | 99.5% | |

| HDEHDGA | Nd(III) | pH ~2.8, Chloride media | 99.9% | |

| HDEHDGA | Pr(III) | pH ~2.8, Chloride media | 99.5% | |

| HDEHDGA | Ce(III) | pH ~2.8, Chloride media | 98.1% |

The success of this compound-based ligands in these technologies stems from their strong affinity for trivalent f-elements, chemical stability in highly acidic conditions, and the tunability of their properties through synthetic modification.

Recovery of Rare-Earth Elements

The separation of rare-earth elements (REEs) is a significant challenge due to their similar chemical properties and ionic radii. researchgate.netnih.gov this compound derivatives, particularly diglycolamides like N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA), have emerged as highly effective extractants for REEs. researchgate.netmdpi.com These tridentate ligands, featuring two amide carbonyl oxygens and one etheric oxygen, form stable complexes with lanthanide ions. mdpi.comresearchgate.net

The extraction efficiency of these ligands is influenced by the solvent system. For instance, the performance of TODGA in extracting REEs is enhanced when diluted in an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C1C4im][NTf2]) compared to conventional organic solvents like isooctane (B107328). mdpi.com This enhancement is attributed to a shift in the extraction mechanism from ion pair extraction in isooctane to a cation-exchange mechanism in the ionic liquid system. mdpi.com

A "tug of war" strategy has been developed to improve the separation of light and heavy lanthanides. This approach utilizes a combination of a lipophilic ligand that prefers heavy lanthanides (like a diglycolamide) and a hydrophilic ligand with an affinity for light lanthanides. nih.gov This dual-ligand system has demonstrated the potential for quantitative separation of the lightest (e.g., La–Nd) and heaviest (e.g., Ho–Lu) lanthanides in a single extraction stage. nih.gov

Research has also explored other substituted pentanediamides. For example, N,N,N′,N′-tetrabutyl-3-oxy-glutaramide (TBDGA) has been studied for its extraction behavior towards REEs in various diluents, with its extraction capacity for lanthanides increasing in the order: toluene (B28343) < n-octane < CCl4 < CHCl3. researchgate.net

The table below summarizes the separation factors for selected rare-earth elements using a dual-ligand system involving a this compound derivative.

| Lanthanide Pair | Separation Factor (SF) | Ligand System | Reference |

|---|---|---|---|

| Tb/Gd | 5.8 | Water-soluble bis-lactam-1,10-phenanthroline and oil-soluble diglycolamide | nih.gov |

| Sm/Nd | 15.6 | Water-soluble bis-lactam-1,10-phenanthroline and oil-soluble diglycolamide | nih.gov |

Actinide and Fission Product Separations

The separation of minor actinides (MAs), such as americium (Am) and curium (Cm), from lanthanide fission products in high-level liquid waste (HLLW) is a critical step in advanced nuclear fuel cycles. iaea.orgreading.ac.uk this compound-based ligands, particularly N,N,N',N'-tetra-substituted-3-oxapentanediamides, have been identified as powerful extractants for this purpose. researchgate.netakjournals.com

N,N,N′,N′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) is one of the most promising extractants for partitioning trivalent actinides and lanthanides from HLLW solutions. researchgate.netscispace.com It demonstrates high extraction efficiency for Am(III) and other actinides from nitric acid solutions. iaea.orgakjournals.com Similarly, N,N,N′,N′-tetra-(2-ethylhexyl)-3-oxathis compound (TEHOPDA) has proven to be a suitable extractant for removing actinides, which can then be stripped from the loaded solvent using dilute nitric acid. akjournals.com A process using 0.25 mol/l TEHOPDA in a mixture of n-octanol and kerosene (B1165875) has been shown to extract 99.99% of U and 99.999% of Am, Pu, and Np in a 4-stage test. akjournals.com

Another derivative, N, N, N′, N′-tetraisobutyl-3-oxa-glutaramide (TiBOGA), has shown good extractability for actinides (III, IV, V, VI) and the fission product technetium (as TcO4-). osti.gov The extraction efficiency for actinide ions with TiBOGA follows the order: Am(III) >> Pu(IV) > U(VI) > Np(V). osti.gov

The table below presents the distribution ratios (D) for various actinides and fission products using a TODGA-impregnated resin, demonstrating its effectiveness in separating these elements.

| Element | Oxidation State | Distribution Ratio (D) | Conditions | Reference |

|---|---|---|---|---|

| Am | +3 | >1000 | TODGA resin, 3M HNO₃ | akjournals.com |

| Cm | +3 | >1000 | TODGA resin, 3M HNO₃ | akjournals.com |

| U | +6 | ~100 | TODGA resin, 3M HNO₃ | akjournals.com |

| Th | +4 | >1000 | TODGA resin, 3M HNO₃ | akjournals.com |

| Sr | +2 | ~0.1 | TODGA resin, 3M HNO₃ | akjournals.com |

| Cs | +1 | ~0.1 | TODGA resin, 3M HNO₃ | akjournals.com |

Catalytic Applications of this compound-Metal Complexes

Transition metal complexes stabilized by multidentate ligands are widely used in homogeneous catalysis. nih.govnih.govrsc.org While specific catalytic applications focusing solely on simple this compound are not extensively documented in recent literature, the broader class of diamide ligands shows significant potential. The coordination of diamide moieties to a metal center can create unique electronic and steric environments that facilitate various catalytic transformations. nih.gov

For example, dinuclear Copper(II) complexes incorporating a bis-benzimidazolyl diamide ligand have demonstrated significant catalytic activity in the aerial oxidation of 3,5-di-tert-butylcatechol, mimicking the function of the catecholase enzyme. researchgate.net The catalytic efficiency of these complexes is influenced by the substituents on the diamide ligand. researchgate.net Such studies highlight the potential of metal-diamide complexes in oxidation catalysis.

Furthermore, the development of catalysts for new molecular transformations is an active area of research. rsc.org Nickel complexes with tridentate nitrogenated ligands have been used for the catalytic synthesis of phenols. nih.gov The versatility of diamide ligands in stabilizing various metal oxidation states suggests that this compound-metal complexes could be developed for a range of catalytic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. nih.govmdpi.com The ability to tune the ligand's structure by modifying the substituents on the nitrogen atoms provides a pathway to optimize catalytic activity and selectivity. nih.gov

Spectroscopic Characterization of Metal-Pentanediamide Complexes

The formation and structure of metal-pentanediamide complexes are extensively studied using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. ekb.eglibretexts.org X-ray crystallography provides definitive structural information in the solid state. jocpr.commdpi.comnih.gov

FTIR Spectroscopy: FTIR is used to identify the coordination sites of the ligand. thermofisher.comresearchgate.net Upon complexation with a metal ion, the stretching frequency of the carbonyl group (ν(C=O)) in the this compound ligand typically shifts to a lower wavenumber. This shift indicates the coordination of the carbonyl oxygen to the metal center, which weakens the C=O bond. researchgate.net Similarly, changes in the N-H stretching vibrations can provide evidence of amide nitrogen involvement in coordination. ekb.eg The appearance of new bands at lower frequencies can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, confirming the formation of the complex. ekb.eg

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. libretexts.orgthermofisher.com The chemical shifts of the protons and carbons near the coordination sites are affected upon complexation. For instance, the resonance of the N-H proton can shift or broaden, and the signals of the methylene (B1212753) groups adjacent to the carbonyls can also be displaced. ekb.egresearchgate.net

UV-Vis Spectroscopy: The electronic spectra of metal-pentanediamide complexes provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. researchgate.netspectroscopyonline.comlibretexts.org The coordination of the ligand to the metal alters the energy of the metal's d-orbitals. The n→π* transition associated with the azomethine or carbonyl group of the ligand often shifts to a longer wavelength upon complexation. researchgate.net The position and intensity of these bands can help to deduce the coordination geometry of the metal center (e.g., octahedral or tetrahedral). jocpr.combath.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal ion. nih.govnih.govwikipedia.org For example, the crystal structure of a Ytterbium(III) complex with N,N,N',N'-tetra-isopropyl-3-oxa-pentanediamide revealed that the Yb(III) center is coordinated to the amidic and etheric oxygen atoms. osti.gov

The table below summarizes typical spectroscopic changes observed upon the complexation of a diamide ligand with a metal ion.

| Spectroscopic Technique | Observed Change Upon Complexation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen to metal | researchgate.net |

| FTIR | Appearance of new bands in the low-frequency region | Formation of M-O and M-N bonds | ekb.eg |

| UV-Vis | Shift of n→π* and π→π* transitions to longer wavelengths | Coordination of ligand to metal ion | researchgate.net |

| ¹H NMR | Shift or broadening of N-H proton signal | Involvement of amide group in coordination | ekb.eg |

Supramolecular Chemistry Involving Pentanediamide Moieties

Hydrogen Bonding Networks in Pentanediamide Assemblies

Hydrogen bonds are fundamental to the structure and function of many chemical and biological systems, providing the directional interactions necessary for the formation of organized supramolecular structures. mdpi.comanalis.com.my In this compound and its derivatives, the amide groups (–CONH–) are excellent hydrogen bond donors (N-H) and acceptors (C=O). These interactions are pivotal in directing the assembly of molecules into well-defined, stable networks. rsc.orgrsc.org

The formation of these networks is a key factor in the synthesis of materials like dicarbamates from pentanediamine (B8596099) (the precursor to this compound), where hydrogen bonding plays a crucial role in mediating proton transfer and accelerating the reaction. acs.org The presence of multiple hydrogen bonding sites allows for the creation of extended, one, two, or three-dimensional arrays. In the solid state, N,N'-disubstituted pentanediamides often arrange into sheet-like or tape-like structures stabilized by intermolecular N-H···O=C hydrogen bonds. The flexibility of the pentyl spacer allows the amide groups to adopt conformations that maximize these favorable interactions, leading to ordered crystalline assemblies. analis.com.my The collective strength of these numerous weak interactions can lead to highly stable and organized supramolecular polymers and materials. rsc.org

Host-Guest Chemistry with this compound-based Receptors

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent forces. frontiersin.org Macrocyclic molecules (hosts) with pre-organized cavities are often designed for the selective binding of specific guests. nih.govtcichemicals.com The this compound unit can be incorporated as a flexible linking element in the construction of larger host molecules, such as macrocycles or molecular cages. nih.gov Its flexibility allows the host structure to adapt and conform to the shape and size of the guest, while the amide groups can provide crucial hydrogen bonding interactions for guest recognition. nih.govnih.gov

Molecular encapsulation is the containment of a guest species within the cavity of a host molecule, effectively isolating it from the bulk environment. nih.gov This can alter the guest's physical and chemical properties. Pentanediamine, the precursor to this compound, has been used as a diamine linker in the synthesis of resorcin acs.orgarene-based covalent cages. nih.gov These cage-like structures possess well-defined internal cavities capable of encapsulating guest molecules like fullerenes (C60 and C70). nih.gov

The process of encapsulation is driven by a combination of factors, including:

Size and Shape Complementarity: The host's cavity must be large enough to accommodate the guest.

Non-covalent Interactions: Hydrogen bonds, hydrophobic interactions, and van der Waals forces between the host and guest stabilize the resulting complex. frontiersin.org

Solvophobic Effects: In solution, the desire to minimize unfavorable interactions between nonpolar parts of the host/guest and a polar solvent can drive encapsulation.

While direct examples of this compound-based capsules are specific, the principles derived from its precursor, pentanediamine, demonstrate the utility of the pentane-1,5-diyl unit in forming encapsulating structures. nih.gov The amide groups in a hypothetical this compound capsule would offer additional hydrogen-bonding sites within the cavity, potentially enhancing the binding and selectivity for polar guests. nih.gov

The design of synthetic receptors for the selective recognition of ions is a major focus of supramolecular chemistry. nih.govmdpi.com Anion recognition is particularly challenging due to the high solvation energies of anions. nih.gov Receptors for anions often rely on hydrogen bond donors, such as amide or urea (B33335) groups, to interact with the negatively charged guest. nih.gov Cation recognition is typically achieved through interactions with electron-rich groups, such as crown ethers or the π-electron clouds of aromatic rings. nih.gov

Receptors incorporating this compound moieties can be designed as ditopic systems, capable of binding both cations and anions simultaneously (ion-pair recognition). nih.govnih.gov In such a receptor, the amide N-H groups of the this compound unit would serve as the primary binding site for anions through hydrogen bonding. A separate, cation-binding site (e.g., a polyether loop) could be engineered into the same molecule. This dual-binding capability can lead to cooperative effects, where the binding of one ion enhances the affinity for the other. mdpi.comdiva-portal.orgbeilstein-journals.org

Table 2: Potential Ion Recognition Features of this compound-Based Receptors